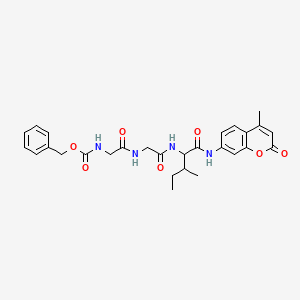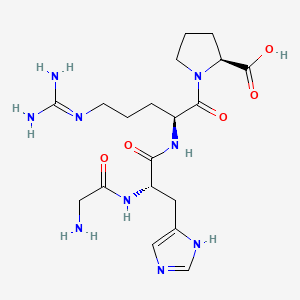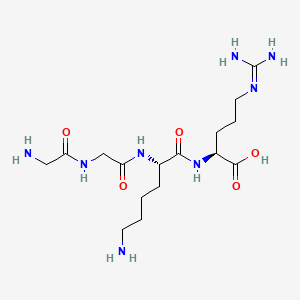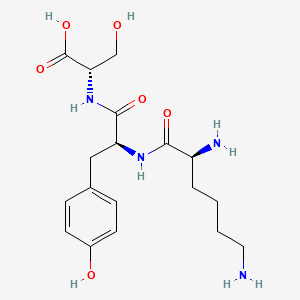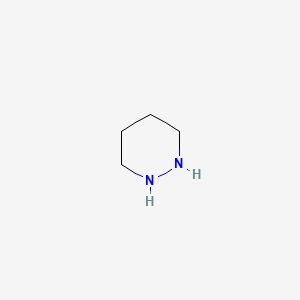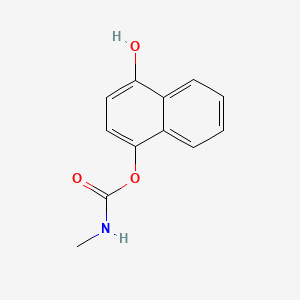
4-Hydroxycarbaryl
概要
説明
4-Hydroxycarbaryl, also known as 4-Hydroxy-1-naphthyl methylcarbamate, is a derivative of carbaryl, a widely used carbamate insecticide. The compound has the molecular formula C₁₂H₁₁NO₃ and is known for its role in the degradation pathway of carbaryl. It is characterized by the presence of a hydroxyl group at the fourth position of the naphthalene ring, which significantly influences its chemical behavior and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxycarbaryl typically involves the hydroxylation of carbaryl. One common method is the reaction of carbaryl with hydroxylating agents under controlled conditions. For instance, the hydroxylation can be achieved using a combination of hydrogen peroxide and acetic acid, which introduces the hydroxyl group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. One such method involves the initial synthesis of carbaryl, followed by selective hydroxylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Hydroxycarbaryl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthols.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
4-Hydroxycarbaryl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in the metabolic pathways of carbamate insecticides.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new insecticides and agrochemicals
作用機序
The mechanism of action of 4-Hydroxycarbaryl involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects. This results in paralysis and eventual death of the insect .
類似化合物との比較
Similar Compounds
Carbaryl: The parent compound, widely used as an insecticide.
5-Hydroxycarbaryl: Another hydroxylated derivative of carbaryl.
Carbofuran: A related carbamate insecticide with similar mode of action.
Uniqueness
4-Hydroxycarbaryl is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity in various chemical reactions and influences its interaction with biological targets .
特性
IUPAC Name |
(4-hydroxynaphthalen-1-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-6-10(14)8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMHCYHGQSQUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200629 | |
| Record name | 4-Hydroxycarbaryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-97-7 | |
| Record name | 1,4-Naphthalenediol, 1-(N-methylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycarbaryl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxycarbaryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCARBARYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025N19F3YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxycarbaryl formed?
A1: this compound is a metabolite generated during the breakdown of the insecticide carbaryl. Research indicates that specific cytochrome P450 enzymes, namely CYP1A1, CYP1A2, and CYP3A4, can metabolize carbaryl into this compound []. This metabolic process was observed in both genetically modified tobacco cell cultures expressing these human enzymes and commercially available bacterial enzyme preparations [].
Q2: Has this compound been detected in environmental samples?
A2: Yes, research has identified this compound on the bark of white spruce trees treated with carbaryl []. Interestingly, this metabolite was not detected on the bark of loblolly pine trees treated similarly, suggesting species-specific differences in carbaryl degradation [].
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Gas chromatography coupled with electron impact mass spectrometry (GC/EI-MS) is a key technique used to identify and quantify this compound in biological samples []. Researchers utilize co-chromatography with standard this compound to confirm its presence and determine its concentration [, ].
Q4: What is the significance of studying carbaryl metabolites like this compound?
A4: Investigating carbaryl metabolites like this compound is crucial for understanding the environmental fate and potential impact of carbaryl insecticide. By identifying the specific metabolites produced by different organisms and environmental conditions, researchers can better assess the persistence and potential risks associated with carbaryl use [, ]. Additionally, understanding the metabolic pathways can help develop strategies for bioremediation of contaminated environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


